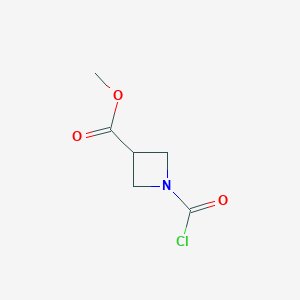![molecular formula C17H17FN2O B2937704 N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide CAS No. 2411195-45-2](/img/structure/B2937704.png)
N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide, also known as FMPP, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a potent and selective serotonin releasing agent that has been used in scientific research to study the effects of serotonin on the brain and behavior.
Mechanism of Action
N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide works by increasing the release of serotonin in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By increasing the release of serotonin, this compound can produce a variety of physiological and behavioral effects, including increased mood, decreased appetite, and altered sleep patterns.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It has been shown to increase the release of serotonin in the brain, leading to increased mood, decreased appetite, and altered sleep patterns. It has also been shown to increase heart rate and blood pressure, and to cause vasoconstriction.
Advantages and Limitations for Lab Experiments
N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide has a number of advantages and limitations for use in lab experiments. One advantage is its ability to selectively release serotonin, which makes it useful for studying the effects of serotonin on the brain and behavior. However, this compound is also a potent and potentially dangerous compound, and must be handled with care in a laboratory setting. Additionally, this compound is not approved for human use, which limits its usefulness in clinical research.
Future Directions
There are a number of future directions for research on N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide. One area of interest is the development of new serotonin releasing agents that are safer and more selective than this compound. Another area of interest is the use of this compound in combination with other drugs to study the interactions between different neurotransmitters in the brain. Finally, this compound may have potential as a therapeutic agent for the treatment of depression, anxiety, and other mood disorders, and further research in this area is warranted.
Synthesis Methods
N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide can be synthesized in a laboratory setting using a variety of methods. One common method involves the reaction of 3-fluoro-4-nitrobenzaldehyde with N-methylaniline in the presence of sodium borohydride to form the intermediate 3-fluoro-4-(N-methylanilino)benzyl alcohol. This intermediate is then reacted with propargyl bromide in the presence of a base to form this compound.
Scientific Research Applications
N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide has been used in scientific research to study the effects of serotonin on the brain and behavior. It has been shown to increase the release of serotonin in the brain, leading to a variety of physiological and behavioral effects. This compound has been used in studies on depression, anxiety, and addiction, as well as in studies on the mechanisms of action of serotonin in the brain.
properties
IUPAC Name |
N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-3-17(21)19-12-13-9-10-16(15(18)11-13)20(2)14-7-5-4-6-8-14/h3-11H,1,12H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJLAFJCTQUMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)CNC(=O)C=C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937626.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2937628.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2937630.png)


![Tert-butyl N-(2-amino-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2937635.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid](/img/structure/B2937639.png)
![N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2937641.png)
![N-cyclohexyl-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2937644.png)